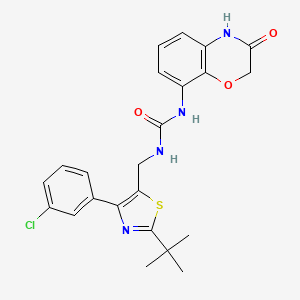

TRPV1 antagonist 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H23ClN4O3S |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |

InChI |

InChI=1S/C23H23ClN4O3S/c1-23(2,3)21-28-19(13-6-4-7-14(24)10-13)17(32-21)11-25-22(30)27-16-9-5-8-15-20(16)31-12-18(29)26-15/h4-10H,11-12H2,1-3H3,(H,26,29)(H2,25,27,30) |

InChI Key |

KSDBWQZNEROUDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC=CC3=C2OCC(=O)N3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ibrutinib: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib (B1684441) (marketed as Imbruvica®) is a first-in-class, oral, small-molecule inhibitor of Bruton's tyrosine kinase (BTK). Its development marked a paradigm shift in the treatment of various B-cell malignancies, moving away from traditional chemotherapy towards targeted therapy. Ibrutinib forms a covalent, irreversible bond with a cysteine residue (Cys481) in the active site of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway.[1][2] By inhibiting BTK, ibrutinib effectively disrupts the downstream signaling cascades that promote B-cell proliferation, survival, and trafficking, leading to significant clinical activity in diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key experimental data related to ibrutinib.

Discovery and Development History

The journey of ibrutinib from a laboratory curiosity to a blockbuster drug is a testament to the power of targeted therapy. Initially synthesized by scientists at Celera Genomics to study BTK function, its potential was not immediately recognized, in part due to its irreversible binding mechanism which was initially considered a potential liability.[4]

Pharmacyclics, a biopharmaceutical company, later acquired the compound, then known as PCI-32765.[5] Preclinical studies demonstrated its potent and selective inhibition of BTK and its ability to induce apoptosis in B-cell lymphoma cell lines and primary patient samples.[6] These promising preclinical results paved the way for clinical development.

A pivotal moment in ibrutinib's development was the strategic partnership formed between Pharmacyclics and Janssen Biotech, Inc. (a Johnson & Johnson company) in 2011 to co-develop and co-commercialize the drug.[5] This collaboration provided the necessary resources to conduct large-scale clinical trials that would ultimately lead to its approval.

The U.S. Food and Drug Administration (FDA) granted ibrutinib its first approval in November 2013 for the treatment of mantle cell lymphoma.[7] This was followed by a rapid succession of approvals for other indications, including chronic lymphocytic leukemia in February 2014 and Waldenström's macroglobulinemia in January 2015.[8] In 2015, AbbVie acquired Pharmacyclics, further solidifying ibrutinib's position in the oncology market.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3] The BCR pathway is essential for the development, activation, proliferation, and survival of B-cells.[9] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several downstream kinases, including BTK.[9] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn leads to the generation of second messengers that ultimately activate transcription factors like NF-κB, promoting cell survival and proliferation.[3]

Ibrutinib is a potent and irreversible inhibitor of BTK.[1] The acrylamide (B121943) moiety of ibrutinib forms a covalent bond with the thiol group of the cysteine residue at position 481 in the active site of BTK.[2] This irreversible binding permanently inactivates the enzyme, thereby blocking the downstream signaling cascade.[3] The inhibition of BTK by ibrutinib leads to decreased B-cell proliferation and survival, and also affects cell trafficking and adhesion.[5]

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.

Preclinical and Clinical Development

Preclinical Studies

Ibrutinib's journey to the clinic was underpinned by a robust preclinical data package that demonstrated its potent and selective activity against BTK.

In Vitro Studies:

-

BTK Inhibition: Ibrutinib was shown to be a potent and irreversible inhibitor of BTK in enzymatic assays.

-

Cell-Based Assays: In various B-cell malignancy cell lines, ibrutinib inhibited BTK autophosphorylation, blocked downstream signaling, and induced apoptosis.[6] For instance, in a Burkitt lymphoma cell line, ibrutinib significantly reduced phospho-BTK levels.[6]

-

Ibrutinib-Resistant Models: To understand mechanisms of resistance, cell lines overexpressing wild-type or mutant BTK (C481S) were developed. These models confirmed that the C481S mutation confers resistance to ibrutinib.[10]

In Vivo Studies:

-

Xenograft Models: In mouse xenograft models of B-cell malignancies, oral administration of ibrutinib led to significant tumor growth inhibition and improved survival.[6] For example, in a Burkitt lymphoma xenograft model, ibrutinib-treated mice had a significantly prolonged median survival (32 days vs. 24 days for control).[6]

-

TCL1 Mouse Model: In the Eµ-TCL1 transgenic mouse model, which spontaneously develops a disease resembling human CLL, ibrutinib treatment resulted in a reduction in leukemia burden.[10]

Clinical Trials

The clinical development of ibrutinib involved a series of well-designed Phase I, II, and III trials that established its safety and efficacy across a range of B-cell malignancies. Two pivotal Phase III trials are highlighted below.

The RESONATE trial was a randomized, open-label, Phase III study that compared the efficacy and safety of ibrutinib with ofatumumab in patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).

Experimental Protocol:

-

Patient Population: 391 patients with relapsed or refractory CLL/SLL who had received at least one prior therapy.

-

Treatment Arms:

-

Ibrutinib: 420 mg orally once daily until disease progression or unacceptable toxicity.

-

Ofatumumab: Intravenous infusion for up to 24 weeks.

-

-

Primary Endpoint: Progression-free survival (PFS).

-

Secondary Endpoints: Overall survival (OS) and overall response rate (ORR).

Quantitative Data Summary:

| Endpoint | Ibrutinib (n=195) | Ofatumumab (n=196) | Hazard Ratio (95% CI) | p-value |

| Median PFS | Not Reached | 8.1 months | 0.133 | <0.0001 |

| 3-year PFS Rate | 59% | 3% | - | - |

| Median OS | Not Reached | Not Reached | - | - |

| 3-year OS Rate | 74% | - | - | - |

| ORR | 91% | - | - | - |

| Complete Response/CRi | 9% | - | - | - |

Source: Journal of Clinical Oncology, 2017.[11]

Adverse Events (Grade ≥3):

| Adverse Event | Ibrutinib |

| Neutropenia | 18% (Year 1), 8% (Years 2-3) |

| Pneumonia | 11% (Year 1), 4% (Years 2-3) |

| Atrial Fibrillation | 4% (Year 1), 2% (Years 2-3) |

| Major Hemorrhage | 6% |

| Hypertension | 8% |

Source: Journal of Clinical Oncology, 2017.[11]

The E1912 trial was a randomized, open-label, Phase III study that compared ibrutinib plus rituximab (B1143277) with standard chemoimmunotherapy (fludarabine, cyclophosphamide, and rituximab - FCR) in younger, previously untreated patients with CLL.

Experimental Protocol:

-

Patient Population: 529 patients aged 70 years or younger with previously untreated CLL. Patients with del(17p) were excluded.

-

Treatment Arms:

-

Ibrutinib + Rituximab (IR): Ibrutinib 420 mg daily until progression, with rituximab for the first 6 cycles.

-

FCR: Six cycles of fludarabine, cyclophosphamide, and rituximab.

-

-

Primary Endpoint: Progression-free survival (PFS).

-

Secondary Endpoint: Overall survival (OS).

Quantitative Data Summary (Median follow-up of 33.4 months):

| Endpoint | Ibrutinib + Rituximab (n=354) | FCR (n=175) | Hazard Ratio (95% CI) | p-value |

| 4-year PFS Rate (ITT) | 89.4% | 72.9% | 0.35 | <0.0001 |

| 4-year OS Rate (ITT) | 98.8% | 91.5% | 0.17 | <0.0003 |

Source: Lymphoma Hub, 2019.[12]

Adverse Events (Grade ≥3):

| Adverse Event | Ibrutinib + Rituximab | FCR | p-value |

| Any Grade ≥3 TEAEs | 58.5% | 72.1% | 0.004 |

| Neutropenia | 23% | 44% | <0.0001 |

| Infectious Complications | 7.1% | 17.7% | <0.0001 |

Source: Lymphoma Hub, 2019.[12]

Synthesis and Physicochemical Properties

The chemical synthesis of ibrutinib has been approached through various routes, with a common strategy involving the construction of the pyrazolopyrimidine core followed by coupling with the chiral piperidine (B6355638) ring and a final acylation step.

Generalized Synthesis Workflow

Caption: A generalized workflow for the chemical synthesis of Ibrutinib.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₄N₆O₂ |

| Molecular Weight | 440.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Freely soluble in DMSO, soluble in methanol, practically insoluble in water |

| pKa | 3.74 |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

| Parameter | Value |

| Absorption | |

| Tmax (median) | 1-2 hours |

| Distribution | |

| Protein Binding | 97.3% (primarily to albumin) |

| Metabolism | |

| Primary Pathway | Hepatic, via CYP3A4/5 |

| Excretion | |

| Route | Primarily fecal |

| Half-life | 4-6 hours |

Source: DrugBank Online[7]

Pharmacodynamic Profile

The pharmacodynamic effect of ibrutinib is characterized by sustained occupancy of the BTK enzyme. Due to its irreversible covalent binding, the inhibitory effect of ibrutinib persists even after the drug is cleared from the plasma. This allows for once-daily dosing.

Conclusion

Ibrutinib represents a landmark achievement in the field of targeted cancer therapy. Its discovery and development have not only transformed the treatment landscape for several B-cell malignancies but have also validated BTK as a key therapeutic target. The in-depth understanding of its mechanism of action, coupled with extensive preclinical and clinical evaluation, has established ibrutinib as a cornerstone of therapy for many patients. Ongoing research continues to explore its potential in other diseases and in combination with other novel agents, further expanding its clinical utility.

References

- 1. B-cell receptor - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. imbruvicahcp.com [imbruvicahcp.com]

- 6. researchgate.net [researchgate.net]

- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. ASH 2018 | Ibrutinib plus rituximab provide superior outcomes than FCR in naïve CLL patients: Results from the ECOG-ACRIN phase III trial E1912 [lymphomahub.com]

A Technical Guide to Endogenous Ligands and Antagonist Interactions of the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of endogenous and exogenous chemical ligands. Its pivotal role in pain signaling and inflammation has positioned it as a key target for analgesic drug development. This technical guide provides an in-depth exploration of the endogenous ligands that activate TRPV1 and the mechanisms of antagonist interaction. We present a comprehensive summary of quantitative data for key ligands and antagonists, detailed experimental protocols for studying TRPV1 function, and visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of TRPV1 pharmacology.

Introduction to TRPV1

TRPV1 is a homotetrameric channel predominantly expressed in primary sensory neurons of the dorsal root, trigeminal, and vagal ganglia.[1] Activation of TRPV1 by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and the initiation of a pain signal.[2] Beyond its role in nociception, TRPV1 is implicated in a range of physiological processes, including thermoregulation and inflammation.[3] The channel's activity is modulated by a diverse array of endogenous lipids, known as endovanilloids, as well as by physical stimuli like heat (>42°C) and acidic conditions (pH < 6).[3][4][5] The discovery of capsaicin (B1668287), the pungent compound in chili peppers, as a potent TRPV1 agonist was a seminal moment in pain research, paving the way for the exploration of the receptor's therapeutic potential.[2]

Endogenous Ligands of TRPV1

A variety of endogenous molecules have been identified as TRPV1 agonists, playing a role in physiological and pathophysiological processes.

Endocannabinoids

The endocannabinoid system and the vanilloid system are intricately linked, with several endocannabinoids acting as direct TRPV1 agonists.

-

Anandamide (AEA): This N-acylethanolamine was one of the first identified endogenous TRPV1 agonists.[6] Its production can be stimulated by an increase in intracellular Ca2+.[7] AEA's activation of TRPV1 is implicated in various processes, including neurotransmitter release.

-

N-Arachidonoyl Dopamine (B1211576) (NADA): Found in the central nervous system, NADA is a potent endogenous agonist of TRPV1, with an EC50 value of approximately 50 nM.[8][9][10] It is structurally similar to capsaicin and is considered a key endovanilloid.[10]

Lipoxygenase (LOX) Metabolites

Products of arachidonic acid metabolism via the lipoxygenase pathway are also significant endogenous TRPV1 activators. These metabolites are often generated during inflammation and tissue injury.

-

12-Hydroperoxyeicosatetraenoic acid (12-HPETE): This is a potent activator of TRPV1 and is produced in sensory neurons in response to inflammatory mediators like bradykinin.[1][11]

-

Other LOX Products: Metabolites such as 9- and 13-hydroxyoctadecadienoic acid (9- and 13-HODE) are formed in response to noxious heat and can directly activate TRPV1, contributing to thermal pain sensitivity.

Protons (H+)

Acidic conditions, often associated with inflammation, ischemia, and tissue injury, are a primary endogenous stimulus for TRPV1 activation. Extracellular protons potentiate the effects of other agonists and can directly gate the channel, contributing to the pain experienced in these conditions.

Exogenous Ligands

-

Capsaicin: The archetypal TRPV1 agonist, isolated from chili peppers. Its interaction with the receptor has been extensively studied to understand pain pathways.[2]

-

Resiniferatoxin (B1680534) (RTX): An ultrapotent analog of capsaicin derived from the plant Euphorbia resinifera.[4][12] It is thousands of times more potent than capsaicin and is used as a research tool and in clinical trials for severe pain due to its ability to induce long-lasting desensitization of TRPV1-expressing neurons.[5][13][14]

Quantitative Data on Ligand and Antagonist Activity

The following tables summarize the potency and affinity of key endogenous and exogenous ligands, as well as selected antagonists for the TRPV1 receptor.

Table 1: Potency of TRPV1 Agonists

| Agonist | Species/System | Assay Type | Potency (EC50/Ki) | Reference(s) |

| Endogenous Ligands | ||||

| Anandamide (AEA) | Human (hTRPV1-HEK293) | Ca2+ influx | ~261 nM | [7] |

| Rat DRG Neurons | Ca2+ influx/Current | 6-10 µM (partial agonist) | [15] | |

| Ca2+ influx | EC50: 1.95 ± 0.36 μM | [16] | ||

| N-Arachidonoyl Dopamine (NADA) | Human/Rat (HEK293) | Ca2+ influx | ~50 nM | [8][9][10] |

| Current | EC50: 0.08 ± 0.05 µM | [17] | ||

| 12(S)-HPETE | Rat Hearts | Coronary Vasodilation | ~6 x 10⁻¹⁹ M | [18] |

| Exogenous Ligands | ||||

| Capsaicin | Rat DRG Neurons | Current | 1.11 ± 0.19 µM | [19] |

| hTRPV1 (HEK293) | Current | 0.39 ± 0.05 µM | [19] | |

| CHO cells | Current | 2.2 ± 1.2 µM | [20] | |

| Resiniferatoxin (RTX) | hTRPV1 (HEK293) | Binding | Ki: 43 pM | [13] |

| Rodent VR1 (Oocytes) | Current | EC50: 0.2 nM | [21] |

Table 2: Potency of TRPV1 Antagonists

| Antagonist | Species/System | Assay Type | Potency (IC50/Ki) | Reference(s) |

| Capsazepine | Rat TRPV1 | Current (vs Capsaicin) | 562 nM | [22][23][24] |

| Rat Spinal Cord Slices | CGRP Release | 7.8 µM | [25][26] | |

| Human Odontoblast-like cells | Ca2+ influx (vs Capsaicin) | 20.95 µM | [3] | |

| Iodo-resiniferatoxin (I-RTX) | Rat TRPV1 | Current (vs Capsaicin) | 0.7 nM | [22] |

| Human TRPV1 | Current (vs Capsaicin) | 5.4 nM | [22] | |

| Rodent VR1 (Oocytes) | Current (vs Capsaicin) | 3.9 nM | [21] | |

| Rat Spinal Cord Slices | CGRP Release | 86 nM | [25][26] | |

| SB-705498 | Human TRPV1 | Ca2+ influx (vs Capsaicin) | pKi: 7.6 | [27][28][29][30][31] |

| Human TRPV1 | Current (vs Capsaicin) | 3 nM | [27][28][29][30][31] | |

| Human TRPV1 | Current (vs Heat) | 6 nM | [27][28][29][30][31] | |

| AMG-9810 | Human TRPV1 | Ca2+ influx (vs Capsaicin) | 24.5 nM | [32][33] |

| Rat TRPV1 | Ca2+ influx (vs Capsaicin) | 85.6 nM | [32][33] | |

| Human TRPV1 | Current (vs Heat) | 15.8 nM | [32] | |

| Rat TRPV1 | Current (vs Heat) | 21 nM | [32] |

Antagonist Interaction with TRPV1

TRPV1 antagonists block the receptor's activation and hold significant promise for pain management. They can be broadly classified based on their mechanism of action.

-

Competitive Antagonists: These molecules bind to the same site as agonists (e.g., the capsaicin binding pocket) and directly compete for binding, thereby preventing channel activation.[30] Capsazepine and AMG-9810 are examples of competitive antagonists.[3][32]

-

Non-competitive Antagonists: These antagonists bind to a site distinct from the agonist binding site (an allosteric site) or may act as channel blockers, physically occluding the ion pore. Their action is not overcome by increasing agonist concentration.

The development of TRPV1 antagonists for clinical use has been challenging, with side effects such as hyperthermia being a significant hurdle.

Signaling Pathways

Activation of TRPV1 initiates a cascade of intracellular events, primarily driven by the influx of Ca2+.

Caption: TRPV1 signaling cascade upon ligand binding.

Upon activation, the influx of Ca2+ through TRPV1 can lead to several downstream events:

-

Direct Effects: The increase in intracellular Ca2+ contributes to membrane depolarization and the generation of action potentials, perceived as pain.

-

Enzymatic Activation: Ca2+ activates various enzymes, including Protein Kinase C (PKC) and Calmodulin.

-

Desensitization: Prolonged activation leads to receptor desensitization, a key mechanism for the analgesic effect of capsaicin. This process is complex and involves Ca2+-dependent dephosphorylation of the channel by phosphatases like calcineurin, as well as internalization of the receptor.

-

Sensitization: In inflammatory conditions, mediators activate pathways involving PKA and PKC, which can phosphorylate TRPV1, lowering its activation threshold and contributing to hyperalgesia.

Experimental Protocols

Studying TRPV1 activity requires specialized techniques to measure ion channel function. Below are detailed methodologies for key experiments.

Calcium Imaging using Fura-2 AM

This ratiometric method allows for the quantitative measurement of intracellular calcium concentration changes following TRPV1 activation.

Materials:

-

HEK293 cells stably expressing TRPV1

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Agonists and antagonists of interest

-

Fluorescence microscope with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Protocol:

-

Cell Preparation: Plate TRPV1-expressing HEK293 cells onto glass coverslips and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare a loading buffer consisting of HBSS with 2 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash cells once with HBSS.

-

Incubate cells in the loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Continuously perfuse with HBSS.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Apply the TRPV1 agonist via the perfusion system and record the change in the F340/F380 ratio.

-

For antagonist studies, pre-incubate the cells with the antagonist for a defined period before applying the agonist.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Plot the ratio change over time to visualize the response to agonists and antagonists.

-

References

- 1. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resiniferatoxin: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]

- 8. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]

- 9. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPV1 - Wikipedia [en.wikipedia.org]

- 11. Inhibition of Renin Release by Arachidonic Acid Metabolites, 12(s)-HPETE and 12-HETE: Role of TRPV1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the mechanisms of neuropathic pain suppression: perineural resiniferatoxin targets Trpv1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 14. Intrathecal Resiniferatoxin Modulates TRPV1 in DRG Neurons and Reduces TNF-Induced Pain-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]

- 17. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 12-Lipoxygenase-derived eicosanoids protect against myocardial ischemia/reperfusion injury via activation of neuronal TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. academic.oup.com [academic.oup.com]

- 26. lin2.curehunter.com [lin2.curehunter.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. selleckchem.com [selleckchem.com]

- 29. apexbt.com [apexbt.com]

- 30. caymanchem.com [caymanchem.com]

- 31. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. medchemexpress.com [medchemexpress.com]

- 33. AMG 9810 | TRPV1 channel antagonist | Hello Bio [hellobio.com]

An In-depth Technical Guide to Compound Binding Sites on the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a crucial integrator of noxious stimuli, including heat, protons (low pH), and a variety of endogenous and exogenous chemical ligands. Its role in pain perception and neurogenic inflammation has made it a prime target for the development of novel analgesic drugs. A thorough understanding of the binding sites of various compounds on the TRPV1 channel is paramount for the rational design of potent and selective modulators. This technical guide provides a comprehensive overview of the binding sites for key compounds, detailed experimental protocols for their characterization, and a summary of quantitative binding data.

Compound Binding Sites on the TRPV1 Channel

The TRPV1 channel is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and intracellular N- and C-termini. The binding sites for various ligands are located in distinct regions of the channel protein.

The Vanilloid Binding Pocket

The classical "vanilloid" binding pocket is a well-characterized site located in the transmembrane region, formed by residues from the S3, S4, and the S4-S5 linker of one subunit, and the S5 and S6 helices of an adjacent subunit.[1][2] This pocket accommodates the archetypal TRPV1 agonists, capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX), as well as many competitive antagonists.

Key Interacting Residues for Vanilloid Agonists:

Mutagenesis studies and cryo-electron microscopy (cryo-EM) structures have identified several key residues within the vanilloid pocket that are critical for the binding and activation by capsaicin and RTX.[3][4][5][6][7]

| Residue (Rat TRPV1) | Location | Interaction with Capsaicin/RTX |

| Tyr511 | S3 | Forms hydrogen bonds and π-π stacking interactions with the vanillyl head group. Crucial for high-affinity binding.[3][5][7] |

| Ser512 | S3-S4 loop | Interacts with the vanillyl group.[3][7] |

| Met547 | S4 | Contributes to the hydrophobic pocket accommodating the ligand's tail.[4][7] |

| Thr550 | S4 | Forms a hydrogen bond with the amide group of capsaicin.[3][5][7] |

| Arg557 | S4-S5 linker | Involved in a cation-π interaction with Tyr554 in the closed state, which is disrupted upon agonist binding, leading to an ionic lock with Glu570.[1] |

| Glu570 | S4-S5 linker | Forms an ionic lock with Arg557 in the agonist-bound open state. Interacts with the head group of vanilloids.[1][5] |

Competitive Antagonists:

Competitive antagonists, such as capsazepine (B1668289) and AMG9810, bind to the same vanilloid pocket as agonists but fail to induce the conformational changes required for channel opening.[8] They often interact with a similar set of residues but stabilize the closed state of the channel. For instance, in the capsazepine-bound structure, the ionic lock between Arg557 and Glu570 is absent, and instead, a cation-π interaction between Arg557 and Tyr554 is observed, characteristic of the closed state.[1]

Allosteric and Non-Competitive Binding Sites

Non-competitive antagonists and allosteric modulators bind to sites distinct from the vanilloid pocket to influence channel activity.[8]

-

Pore Blockers: Some non-competitive antagonists, like ruthenium red, are thought to physically occlude the ion conduction pathway.[9]

-

Allosteric Modulators: These compounds bind to allosteric sites and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the channel's response to activating stimuli. The precise locations of these allosteric sites are still under active investigation.

Cannabinoid Binding Site

Cannabinoids, such as cannabidiol (B1668261) (CBD), are known to modulate TRPV1 activity. While the exact binding site is not as well-defined as the vanilloid pocket, evidence suggests a putative binding location within the transmembrane domain, distinct from the capsaicin binding site.

Quantitative Binding Data

The affinity of a compound for the TRPV1 channel is typically quantified by its dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). The following tables summarize representative binding data for key compounds.

Table 1: Agonist Binding Affinities

| Compound | Species | Assay Type | Value | Reference |

| Capsaicin | Mouse | Patch-clamp | KY = 2.4 x 106 M-1 | [10] |

| Rat | Calcium flux | EC50 = 640 nM (pH 7.4) | [11] | |

| Rat | Calcium flux | EC50 = 45 nM (pH 5.5) | [11] | |

| Resiniferatoxin (RTX) | Rat | Radioligand Binding ([3H]RTX) | Kd = 0.034 nM | [4] |

| Human | Radioligand Binding ([3H]RTX) | Kd = 0.44 nM | [4] | |

| Human | Radioligand Binding ([3H]RTX) | Ki = 1.23 nM | [3] | |

| N-Arachidonoyl dopamine (B1211576) (NADA) | Mouse | Patch-clamp | EC50 = 0.08 µM | [12] |

| Anandamide (AEA) | Mouse | Patch-clamp | EC50 = 1.1 µM | [12] |

Table 2: Antagonist Binding Affinities

| Compound | Species | Assay Type | Value | Reference |

| Capsazepine | Rat | Patch-clamp | IC50 = 562 nM | [13] |

| Iodo-resiniferatoxin (I-RTX) | Rat | Patch-clamp | IC50 = 0.7 nM | [13] |

| Human | Patch-clamp | IC50 = 5.4 nM | [13] | |

| AMG9810 | Rat | Calcium flux | IC50 for capsaicin = 3 nM | [14] |

| SB-705498 | Human | Calcium flux | IC50 for capsaicin = 3 nM | [14] |

| A-1165901 | Rat | Calcium flux | IC50 for capsaicin = 79.7 nM | [15] |

| Human | Calcium flux | IC50 for capsaicin = 19.0 nM | [15] |

Experimental Protocols

The characterization of compound binding sites on the TRPV1 channel relies on a combination of structural, biochemical, and functional assays.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in revealing the high-resolution structures of TRPV1 in its apo (unliganded) state and in complex with various ligands, providing direct visualization of the binding pockets.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express full-length TRPV1 (e.g., rat or human) in a suitable expression system, such as HEK293 cells.

-

Solubilize the channel from the cell membrane using a mild detergent (e.g., digitonin (B1670571) or DDM).

-

Purify the TRPV1 protein using affinity chromatography (e.g., with a Strep-tag or His-tag) followed by size-exclusion chromatography to ensure homogeneity.

-

-

Sample Preparation for Cryo-EM:

-

Reconstitute the purified TRPV1 into a membrane-mimicking environment, such as lipid nanodiscs or amphipols, to maintain its native conformation.

-

Incubate the reconstituted TRPV1 with a saturating concentration of the ligand of interest.

-

Apply a small volume (2-3 µL) of the TRPV1-ligand complex to a cryo-EM grid (e.g., glow-discharged holey carbon grids).

-

Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitreous ice.

-

-

Data Acquisition:

-

Screen the frozen grids for areas with good ice thickness and particle distribution using a transmission electron microscope (TEM), typically a 200-300 kV instrument equipped with a direct electron detector.

-

Collect a large dataset of high-resolution movies of the particles at various defocus values.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movies to correct for beam-induced motion.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick individual particles from the micrographs.

-

Perform 2D classification to remove junk particles and select well-defined classes.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D density map of the TRPV1-ligand complex.

-

-

Model Building and Analysis:

-

Build an atomic model of the TRPV1-ligand complex into the cryo-EM density map using software like Coot and Phenix.

-

Analyze the interactions between the ligand and the protein to identify key binding residues.

-

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in ligand binding by systematically replacing them with other residues (e.g., alanine) and assessing the impact on ligand affinity and channel function.

Detailed Methodology:

-

Mutant Plasmid Generation:

-

Start with a plasmid DNA encoding the wild-type TRPV1 channel.

-

Design primers containing the desired mutation (e.g., a single amino acid substitution).

-

Use a site-directed mutagenesis kit (e.g., QuikChange) or a PCR-based method to introduce the mutation into the plasmid.

-

Verify the presence of the mutation and the integrity of the rest of the gene by DNA sequencing.

-

-

Expression of Mutant Channels:

-

Transfect a suitable cell line (e.g., HEK293T or CHO cells) with the plasmid encoding the mutant TRPV1 channel.

-

Allow the cells to express the mutant protein for 24-48 hours.

-

-

Functional Characterization:

-

Perform functional assays, such as patch-clamp electrophysiology or calcium imaging, to assess the effect of the mutation on the channel's response to the ligand.

-

Determine the EC50 or IC50 values for the ligand on the mutant channel and compare them to the wild-type channel. A significant shift in these values indicates that the mutated residue is important for ligand binding or channel gating.

-

-

Biochemical Characterization:

-

Perform radioligand binding assays (see below) on membranes prepared from cells expressing the mutant channel to directly measure changes in ligand binding affinity (Kd or Ki).

-

Radioligand Binding Assay

This biochemical assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can be used to determine the affinity (Ki) of unlabeled compounds.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the TRPV1 channel.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Saturation Binding Assay (to determine Kd and Bmax of a radioligand):

-

Set up a series of tubes containing a constant amount of membrane protein.

-

Add increasing concentrations of the radiolabeled ligand (e.g., [3H]-Resiniferatoxin).

-

For each concentration, prepare a parallel set of tubes containing an excess of the corresponding unlabeled ligand to determine non-specific binding.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Kd and Bmax.

-

-

Competition Binding Assay (to determine Ki of an unlabeled compound):

-

Set up a series of tubes containing a constant amount of membrane protein and a fixed concentration of the radiolabeled ligand (typically at its Kd value).

-

Add increasing concentrations of the unlabeled test compound.

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Analyze the data to determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ligand application, providing detailed information on channel gating, ion selectivity, and the mechanism of action of different compounds.

Detailed Methodology:

-

Cell Preparation:

-

Culture cells expressing the TRPV1 channel on glass coverslips.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and a microscope to visualize the cells.

-

Pull glass micropipettes to a resistance of 2-5 MΩ and fill them with an appropriate intracellular solution.

-

-

Whole-Cell Recording:

-

Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to gain electrical access to the entire cell (whole-cell configuration).

-

Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV).

-

-

Ligand Application:

-

Apply the ligand of interest to the cell using a perfusion system.

-

Record the resulting ion current flowing through the TRPV1 channels.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the ligand-evoked currents.

-

Construct dose-response curves to determine the EC50 or IC50 of the compound.

-

Analyze the voltage-dependence of the currents to understand the gating mechanism.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

TRPV1 Activation and Downstream Signaling

References

- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Potential Route of Capsaicin to Its Binding Site in the TRPV1 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nysora.com [nysora.com]

- 14. benchchem.com [benchchem.com]

- 15. A molecular perspective on identifying TRPV1 thermosensitive regions and disentangling polymodal activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPV1 in Neuropathic Pain: A Technical Guide for Researchers

An In-depth Exploration of TRPV1's Function, Experimental Models, and Therapeutic Targeting in Neuropathic Pain

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical player in the perception of noxious stimuli, including heat, protons, and capsaicin (B1668287), the pungent component of chili peppers.[1][2] Predominantly expressed in primary afferent nociceptors, TRPV1 acts as a key integrator of pain signals.[1] In the context of neuropathic pain—a chronic and debilitating condition arising from nerve injury or disease—the role of TRPV1 is complex and multifaceted, involving both sensitization and desensitization mechanisms.[1] This technical guide provides a comprehensive overview of the role of TRPV1 in various preclinical models of neuropathic pain, detailing experimental methodologies, summarizing key quantitative data, and illustrating the intricate signaling pathways involved.

TRPV1 Expression and Function in Neuropathic Pain Models

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus). Preclinical research extensively utilizes various animal models to mimic these conditions and investigate the underlying molecular mechanisms. In many of these models, the expression and function of TRPV1 are significantly altered.

Common Neuropathic Pain Models

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the remaining branch intact but in a state of heightened sensitivity.

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves.[3]

-

Diabetic Peripheral Neuropathy (DPN): This is a common complication of diabetes, and animal models are typically induced by streptozotocin (B1681764) (STZ) injection, which destroys pancreatic beta cells.

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Certain chemotherapeutic agents, such as paclitaxel (B517696) and oxaliplatin (B1677828), can cause significant damage to peripheral nerves.[4]

-

Post-Herpetic Neuralgia (PHN): This is a persistent neuropathic pain condition that can follow a shingles outbreak.

Quantitative Data on TRPV1 Expression and Antagonist Efficacy

The following tables summarize quantitative data on the changes in TRPV1 expression and the efficacy of TRPV1 antagonists in various neuropathic pain models.

Table 1: Changes in TRPV1 Expression in Neuropathic Pain Models

| Neuropathic Pain Model | Tissue | Method | Change in TRPV1 Expression | Reference |

| Chronic Constriction Injury (CCI) | Ipsilateral Spinal Cord | Western Blot | 149% increase at 7 days, 167% increase at 14 days | [5] |

| Diabetic Peripheral Neuropathy (STZ-induced) | Dorsal Root Ganglion (DRG) | Western Blot & IHC | Significant increase at 14 days | [6] |

| Diabetic Peripheral Neuropathy (STZ-induced) | Spinal Cord | Western Blot | Significant increase at 7 days, peaking at 14 days | [6] |

| Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Dorsal Root Ganglion (DRG) | Immunofluorescence & Western Blot | Significant increase in the number of TRPV1-positive neurons and protein levels | [6] |

| Chemotherapy-Induced Peripheral Neuropathy (Combined Chemo) | Dorsal Root Ganglion (DRG) & Spinal Cord | mRNA Expression | Significant upregulation | [7] |

Table 2: Efficacy of TRPV1 Antagonists in Neuropathic Pain Models

| Neuropathic Pain Model | Antagonist | Dose/Route | Effect | Reference |

| Chronic Constriction Injury (CCI) | BCTC | 100 and 300 nmol, intrathecal | Significantly attenuated mechanical allodynia | [8] |

| Chronic Constriction Injury (CCI) | AMG 9810 | 30 mg/kg, i.p. | Reversed mechanical hypersensitivity | [9] |

| Spinal Nerve Ligation (SNL) | A-425619 | Not specified | Completely attenuated thermal hypersensitivity | [1] |

| Spinal Nerve Ligation (SNL) | AS-1928370 | 1-3 mg/kg, oral | Full efficacy in reversing mechanical allodynia | [10] |

| Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | AMG 9810 | 30 mg/kg, p.o. | Significantly inhibited mechanical allodynia/hyperalgesia | [11] |

| Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Capsazepine | Intraperitoneal and intrathecal | Prevented the development of mechanical pain | [6] |

Signaling Pathways Involving TRPV1 in Neuropathic Pain

The sensitization of TRPV1 in neuropathic pain is a complex process involving multiple signaling pathways. Nerve injury triggers the release of a host of inflammatory mediators and growth factors that can directly or indirectly modulate TRPV1 activity.

Caption: TRPV1 signaling cascade in neuropathic pain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TRPV1 in neuropathic pain models.

Behavioral Assessment of Neuropathic Pain

This test measures the withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments of varying stiffness.

-

Procedure:

-

Place the rodent in an elevated cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[1]

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw until the filament buckles.[1]

-

A positive response is a brisk withdrawal, flinching, or licking of the paw.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a mid-range filament. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.

-

The pattern of responses is used to calculate the 50% withdrawal threshold.

-

This test measures the latency to withdraw from a noxious thermal stimulus.

-

Apparatus: A Hargreaves apparatus, which consists of a glass surface and a radiant heat source that can be positioned under the paw.

-

Procedure:

-

Place the rodent in a plastic enclosure on the glass surface of the apparatus and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source. A timer starts automatically.

-

The timer stops when the rodent withdraws its paw. The time is recorded as the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Molecular and Cellular Analyses

This technique is used to visualize the localization and expression of TRPV1 protein in DRG neurons.

-

Materials:

-

Anesthetized rodent

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

30% sucrose (B13894) in PBS

-

Cryostat

-

Primary antibody: Rabbit anti-TRPV1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Perfuse the animal transcardially with saline followed by 4% PFA.

-

Dissect the lumbar DRGs (L4-L6) and post-fix in 4% PFA for 2-4 hours.

-

Cryoprotect the tissue by incubating in 30% sucrose overnight at 4°C.

-

Embed the DRGs in OCT compound and freeze.

-

Cut 10-20 µm thick sections using a cryostat and mount on slides.

-

Wash sections with PBS and then incubate in blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-TRPV1 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash with PBS, counterstain with DAPI, and mount with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

This method is used to quantify the total amount of TRPV1 protein in spinal cord tissue.

-

Materials:

-

Spinal cord tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: Rabbit anti-TRPV1

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin)

-

ECL detection reagent

-

-

Procedure:

-

Dissect the lumbar spinal cord and homogenize in ice-cold RIPA buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-TRPV1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensity and normalize to a loading control.[12]

-

This technique allows for the functional assessment of TRPV1 channels by measuring changes in intracellular calcium concentration upon activation.

-

Materials:

-

Primary DRG neuron culture

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Capsaicin solution

-

Fluorescence microscope with an imaging system

-

-

Procedure:

-

Culture DRG neurons on glass coverslips.

-

Load the cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM for 30-45 minutes at 37°C).[13]

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the coverslip on the stage of a fluorescence microscope.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with a solution containing capsaicin (e.g., 100 nM to 1 µM) to activate TRPV1 channels.[13][14]

-

Continuously record fluorescence images to measure the change in intracellular calcium concentration.

-

Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of TRPV1 in a preclinical model of neuropathic pain.

Caption: A typical preclinical workflow for studying TRPV1 in neuropathic pain.

Conclusion

The evidence from a multitude of preclinical neuropathic pain models strongly implicates TRPV1 as a key contributor to the development and maintenance of this chronic condition. The upregulation and sensitization of TRPV1 in sensory neurons lead to heightened pain sensitivity. As such, TRPV1 remains a prominent target for the development of novel analgesic therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate role of TRPV1 in neuropathic pain and to evaluate the therapeutic potential of TRPV1-targeted interventions. Future research should continue to focus on elucidating the specific downstream signaling pathways and the development of highly selective TRPV1 modulators with improved efficacy and safety profiles.

References

- 1. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 4. Research Portal - Transient Receptor Potential (TRP) channels in Chemotherapy-Induced Peripheral Neuropathy (CIPN): Translational research from bench to bedside [research.kuleuven.be]

- 5. mdpi.com [mdpi.com]

- 6. Roles of Thermosensitive Transient Receptor Channels TRPV1 and TRPM8 in Paclitaxel-Induced Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of an increased spinal TRPV1 sensitization through its up-regulation in mechanical allodynia of CCI rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of TRPV1 by capsaicin induces functional Kinin B1 receptor in rat spinal cord microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. AIBP regulates TRPV1 activation in chemotherapy-induced peripheral neuropathy by controlling lipid raft dynamics and proximity to TLR4 in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Spinal TRPV1 Reduces NMDA Receptor 2B Phosphorylation and Produces Anti-Nociceptive Effects in Mice with Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitization of capsaicin and icilin responses in oxaliplatin treated adult rat DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on TRPV1 Channel Structure and Antagonist Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. We delve into the structural intricacies of the TRPV1 channel in its various functional states and explore the molecular mechanisms of antagonist binding. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel analgesic drugs targeting TRPV1.

The TRPV1 Channel: A Polymodal Nociceptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, being activated by a diverse range of physical and chemical triggers including noxious heat (>43°C), acidic conditions (pH < 6), and pungent plant-derived compounds like capsaicin (B1668287) (the active component in chili peppers).[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[3][4]

The critical role of TRPV1 in nociception has made it a prime target for the development of novel analgesics.[1] By blocking the activation of this channel, TRPV1 antagonists hold the promise of effectively treating a variety of pain states, including inflammatory and neuropathic pain.

Structural Architecture of the TRPV1 Channel

The three-dimensional structure of the TRPV1 channel has been elucidated in various conformational states—apo (closed), agonist-bound (open), and antagonist-bound (closed)—primarily through the use of single-particle cryo-electron microscopy (cryo-EM).[5][6] These structural insights have been pivotal in understanding the channel's gating mechanisms and the binding of various ligands.

TRPV1 assembles as a homotetramer, with each of the four identical subunits comprising six transmembrane helices (S1-S6).[3][7] The ion permeation pathway is formed by the S5 and S6 helices and the intervening pore loop from each of the four subunits.[5] The channel possesses a dual-gate mechanism, with a selectivity filter near the extracellular side acting as an upper gate and a hydrophobic constriction at the intracellular end of the S6 helices forming a lower gate.[3][5]

Conformational States:

-

Apo (Closed) State: In the absence of a ligand, the TRPV1 channel is in a closed conformation. Both the upper and lower gates are constricted, preventing the flow of ions.[5]

-

Agonist-Bound (Open) State: The binding of agonists, such as capsaicin, induces significant conformational changes. While the selectivity filter shows minimal change, the lower gate undergoes a pronounced dilation, allowing for ion permeation.[5]

-

Antagonist-Bound (Closed) State: Antagonists bind to the channel and stabilize it in a non-conductive, closed state.[8]

The binding pocket for vanilloid compounds, including both agonists and antagonists, is located in a hydrophobic region formed by the S3-S4 helices, the S4-S5 linker, and the pore module of each subunit.[3]

Quantitative Analysis of TRPV1 Antagonists

A wide array of structurally diverse TRPV1 antagonists have been developed and characterized. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the quantitative data for several well-characterized TRPV1 antagonists.

| Antagonist | Species | Assay Condition | IC50 (nM) | Ki (nM) | References |

| Capsazepine | Human | Capsaicin-induced activation | 562 | - | [8][9] |

| AMG-9810 | Human | Capsaicin-induced activation | 24.5 | - | [10][11][12] |

| Rat | Capsaicin-induced activation | 85.6 | - | [10][11][12] | |

| Human | Heat-induced activation | 15.8 | - | [12] | |

| Rat | Heat-induced activation | 21 | - | [12] | |

| Human | Proton-induced activation | 92.7 | - | [12] | |

| Rat | Proton-induced activation | 294 | - | [12] | |

| SB-366791 | Human | Capsaicin-induced activation | 5.7 | - | [13] |

| Human | Heat-induced activation | 6 | - | [14] | |

| Rat | Capsaicin-induced Ca2+ influx | 651.9 | - | [15] | |

| BCTC | Rat | Capsaicin-induced activation | 35 | - | [16][17][18] |

| Rat | Acid-induced activation | 6 | - | [16][17][18] | |

| A-784168 | Human | Capsaicin-induced activation | 25 | - | [19] |

| Rat | Capsaicin-induced currents | 10 | - | [19] | |

| Human | Acid-induced activation | 14 | - | [19] | |

| AMG-517 | - | Capsaicin-induced activation | 0.76 | - | [20] |

| - | Proton-induced activation | 0.62 | - | [20] | |

| - | Heat-induced activation | 1.3 | - | [20] | |

| SB-705498 | Human | Capsaicin-induced activation | 3 | - | [20] |

| Human | Acid-induced activation | 0.1 | - | [20] | |

| Human | Heat-induced activation | 6 | - | [20] |

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for TRPV1 Structure Determination

The determination of the high-resolution structure of membrane proteins like TRPV1 is a multi-step process. The following protocol outlines the general workflow.

-

Protein Expression and Purification:

-

The gene encoding for TRPV1 is cloned into an expression vector and overexpressed in a suitable host system, such as mammalian HEK293 cells.

-

Cells are harvested, and the cell membranes containing TRPV1 are isolated.

-

TRPV1 is solubilized from the membrane using detergents that form micelles around the hydrophobic transmembrane domains.

-

The solubilized protein is then purified using a combination of affinity chromatography (e.g., using a His-tag) and size-exclusion chromatography to obtain a homogenous sample.

-

The purity and integrity of the protein are assessed using SDS-PAGE and Western blotting.[21]

-

-

Cryo-EM Grid Preparation:

-

A small volume (3-5 µL) of the purified and concentrated TRPV1 sample is applied to a cryo-EM grid.[22]

-

The grid is blotted with filter paper to create an extremely thin aqueous film.

-

The grid is then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample, trapping the protein particles in a thin layer of amorphous ice.[22][23]

-

-

Data Acquisition and Processing:

-

The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector.

-

A large number of images (micrographs) are collected, with each image containing randomly oriented TRPV1 particles.

-

The collected movies are subjected to computational image processing, which includes motion correction, contrast transfer function (CTF) estimation, and particle picking.

-

The extracted particles are then classified into 2D class averages to select for high-quality particles.

-

Finally, these 2D classes are used to reconstruct a 3D model of the TRPV1 channel, which is then refined to near-atomic resolution.

-

Computational Docking of TRPV1 Antagonists

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. The following protocol outlines a general workflow for docking TRPV1 antagonists.

-

Preparation of Receptor and Ligand:

-

The 3D coordinates of the TRPV1 channel are obtained from a protein structure database like the Protein Data Bank (PDB). The antagonist-bound structure is typically preferred.

-

The 3D structure of the antagonist molecule is generated using chemical drawing software.

-

Both the receptor and the ligand are prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining atom types.

-

-

Docking Simulation:

-

The binding site on the TRPV1 channel is defined. This is typically the known vanilloid binding pocket. A grid box is generated around this site to define the search space for the docking algorithm.

-

The docking simulation is performed using software such as Glide, AutoDock, or RosettaLigand.[24] The software samples a large number of possible conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

The different binding poses generated by the docking program are scored based on a scoring function that estimates the binding affinity.

-

The top-scoring poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the antagonist and the residues in the binding pocket.

-

Optionally, molecular dynamics (MD) simulations can be performed on the best-scoring ligand-protein complex to refine the binding pose and assess its stability over time.

-

TRPV1 Signaling and Channel Gating

The activation of TRPV1 initiates a cascade of intracellular signaling events. Furthermore, the transition between the closed and open states of the channel is a dynamic process involving significant conformational rearrangements.

TRPV1 Signaling Pathway

Upon activation by noxious stimuli, the TRPV1 channel opens, leading to an influx of cations. This depolarizes the sensory neuron, triggering an action potential that travels to the brain and is perceived as pain.[2] The influx of Ca2+ can also activate intracellular signaling pathways involving enzymes like Protein Kinase C (PKC) and Protein Kinase A (PKA), which can phosphorylate the TRPV1 channel and sensitize it, lowering its activation threshold.[2][7] Additionally, the activation of Phospholipase C (PLC) can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid that tonically inhibits TRPV1 activity.[7]

Logical Relationship of TRPV1 Channel States

The TRPV1 channel can exist in several distinct functional states. In the resting (apo) state, the channel is closed. The binding of an agonist promotes the transition to the open, ion-conducting state. Prolonged exposure to an agonist can lead to a desensitized state, where the channel is no longer responsive to the stimulus. The channel can then return to the closed state upon removal of the agonist. Antagonists function by binding to the channel and stabilizing the closed conformation, thereby preventing its opening in response to activating stimuli.

Conclusion

The elucidation of the TRPV1 channel's structure in different functional states has provided unprecedented insights into its mechanism of action and has paved the way for structure-based drug design. The detailed understanding of how antagonists bind to and stabilize the closed state of the channel is crucial for the development of more potent and selective analgesics. This technical guide has provided a comprehensive overview of the current knowledge on TRPV1 structure, antagonist docking, and the associated experimental and computational methodologies. It is hoped that this resource will aid researchers and drug development professionals in their efforts to design the next generation of pain therapeutics targeting the TRPV1 channel.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 structures in distinct conformations reveal mechanisms of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1 structures in distinct conformations reveal activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AMG 9810 | TRPV1 channel antagonist | Hello Bio [hellobio.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SB-366791, TRPV1 antagonist (CAS 472981-92-3) | Abcam [abcam.com]

- 15. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BCTC | TRPV Channels | Tocris Bioscience [tocris.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. caymanchem.com [caymanchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Signaling Pathways Affected by Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorinostat (B1683920), also known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Its primary mechanism of action involves the inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins.[2][3] This epigenetic modulation results in the reactivation of silenced tumor suppressor genes and alters critical cellular signaling pathways, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] This guide provides an in-depth technical overview of the core signaling pathways modulated by Vorinostat, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a condensed chromatin structure and transcriptional repression.[6][7] Vorinostat functions by chelating the zinc ion in the active site of HDACs, blocking their enzymatic activity.[6] This inhibition leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with DNA.[8] The resulting relaxed chromatin structure allows transcription factors to access gene promoters, leading to the re-expression of genes that regulate key cellular processes.[6][9]

Caption: Core mechanism of Vorinostat action on histone acetylation.

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's influence extends beyond simple histone modification, impacting several critical signaling cascades that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Vorinostat has been shown to dampen this pathway.[6] In several cancer cell lines, treatment with Vorinostat leads to a decrease in the phosphorylation of Akt at Ser473, a key activation event.[1][10] This inhibition can be attributed to multiple upstream effects, including the modulation of T-cell receptor signaling or the upregulation of tumor suppressors like PTEN in certain contexts.[1][11] Downstream of Akt, Vorinostat can also inhibit mTOR signaling, further contributing to its anti-proliferative effects.[12] In some cervical cancer cells, vorinostat has been shown to inhibit PI3K and p-Akt expression.[13][14]

Caption: Vorinostat's inhibitory effects on the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for transmitting extracellular signals to regulate cell proliferation and differentiation. Vorinostat's effect on this pathway can be context-dependent. In some cancer models, such as Hodgkin lymphoma and epidermoid squamous cell carcinoma, Vorinostat treatment leads to the de-phosphorylation and inhibition of ERK.[12][15] However, in other contexts, it has been shown to upregulate certain MAPK members involved in apoptosis induction (e.g., MAPK8/JNK, MAPK14/p38) while inhibiting others involved in stress response.[1][10] This dual activity highlights its ability to shift the cellular balance from survival signaling towards apoptosis. Studies in macrophages also suggest Vorinostat can suppress inflammation by selectively inhibiting ERK phosphorylation.[16][17]

Caption: Context-dependent modulation of the MAPK pathway by Vorinostat.

Apoptosis Pathways (Intrinsic and Extrinsic)

Vorinostat is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

-

Intrinsic Pathway: Vorinostat modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax).[18][19] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, executing cell death.[18][20]

-

Extrinsic Pathway: The compound can upregulate the expression of death receptors like Fas and its ligand (FasL), sensitizing cells to apoptosis signals.[1][10] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

Caption: Vorinostat induces apoptosis via intrinsic and extrinsic pathways.

Quantitative Data Summary

The potency of Vorinostat varies across different cell lines and HDAC isoforms. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 (Enzymatic) | HDAC1 | 10 nM | [21] |

| HDAC3 | 20 nM | [21] | |

| Pan-HDAC (Class I/II) | ~10-50 nM | [2][18] | |

| IC50 (Cell Proliferation) | HH (CTCL) | 0.146 µM | [18] |

| HuT78 (CTCL) | 2.062 µM | [18] | |

| MCF-7 (Breast Cancer) | 0.75 µM | [22] | |

| SW-982 (Synovial Sarcoma) | 8.6 µM | [23] | |

| SW-1353 (Chondrosarcoma) | 2.0 µM | [23] | |

| Prostate Cancer (LNCaP, PC-3) | 2.5 - 7.5 µM | [22] | |

| Effect on Protein | Acetylated Histone H3/H4 | Marked increase | [1] |

| p21 (CDKN1A) | Marked upregulation | [4] | |

| Cyclin D1 | Downregulation | ||

| p-Akt (Ser473) | Reduction | [1][10] | |

| p-ERK | Reduction | [12][15] |

Note: IC50 values are highly dependent on the assay conditions, cell type, and exposure time.

Key Experimental Protocols

Western Blot for Histone Acetylation

This protocol is used to assess the direct pharmacodynamic effect of Vorinostat on its primary target.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A431, HuT78) at an appropriate density. Treat with vehicle (DMSO) or varying concentrations of Vorinostat (e.g., 1-5 µM) for a specified time (e.g., 6-24 hours).

-

Protein Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (e.g., Trichostatin A or extra Vorinostat) in the lysis buffer to preserve acetylation marks.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., total Histone H3, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Caption: General workflow for Western Blot analysis.

Cell Viability / Proliferation Assay (MTS/MTT Assay)

This assay quantifies the dose-dependent cytotoxic or cytostatic effect of Vorinostat.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Vorinostat (e.g., 0.01 µM to 50 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C, 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

-